molecular formula C10H12N2S B5544361 3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide

3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide

Cat. No. B5544361
M. Wt: 192.28 g/mol
InChI Key: VGYKLPXTNVAZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide belongs to a class of compounds known for their chemical versatility and potential applications in developing pharmaceuticals and materials. Research focuses on its synthesis, structural characterization, and the exploration of its chemical and physical properties to leverage its applications in various fields.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves interactions of N-aryl cyanothioacetamide derivatives with electrophilic reagents, leading to the formation of various target compounds, including pyridinethiones and carbothioamide derivatives, demonstrating the compound's synthetic accessibility and versatility (Salem et al., 2011).

Molecular Structure Analysis

Crystal structure determination studies, for instance, of similar compounds, provide insights into the molecular configuration, bond lengths, valency angles, and overall molecular geometry, contributing to a deeper understanding of the compound's structural characteristics (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Research on gold(III) complexes of related dihydropyrazole-1-carbothioamide derivatives reveals their cytotoxic effects against certain cell lines, suggesting the compound's potential in medicinal chemistry applications (Wang et al., 2011).

Physical Properties Analysis

The study of 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, a compound with structural similarities, through single crystal X-ray diffraction, revealed insights into its crystal system and intermolecular interactions, highlighting the importance of physical properties analysis in understanding the compound's behavior and potential applications (Kumara et al., 2017).

Chemical Properties Analysis

Synthetic approaches to derivatives of similar compounds as potent antimicrobial agents indicate the chemical reactivity and potential utility of 3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide in developing new therapeutic agents (Invention & Sambhaji, 2015).

Scientific Research Applications

Pharmaceutical and Medicinal Chemistry Research

3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide is extensively utilized in pharmaceutical research. For instance, it serves as a side-chain in the production of the fourth-generation antibiotic Cefpirome. This compound is vital due to its role in synthesizing drugs with various biological activities, including antiulcer and anticancer properties. Different synthetic methods, such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, are employed to prepare this compound, with the acrolein route being particularly effective, yielding up to 87.4% of the compound, indicating its promising development prospects in pharmaceutical chemistry (Fu Chun, 2007).

Antimicrobial Research

In antimicrobial research, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. Novel syntheses of 3-cyano-2(1H)-pyridinethiones, chromene-3-carbothioamide, and chromeno[3,4-c]pyridines obtained through the interaction of N-aryl cyanothioacetamide derivatives with electrophilic reagents have shown promising results in this area (M. Salem, H. Thabet, M. Ismail, Y. Ammar, 2011).

Chemical Synthesis and Structural Studies

Structural studies of various derivatives of 3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide have contributed significantly to the understanding of their molecular configurations and potential applications. For instance, the synthesis and crystal structure determination of compounds like 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile have provided valuable insights into their molecular structures and potential utility in various fields (A. Moustafa, A. S. Girgis, 2007).

Catalytic and Synthetic Approaches

Research in catalytic and synthetic chemistry has also benefited from the study of 3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide derivatives. Techniques like microwave-assisted synthesis have been employed to create novel 2-pyrazoline derivatives, which have been evaluated for antimicrobial properties, demonstrating the versatility and potential of these compounds in synthetic chemistry (R. Chawla, U. Sahoo, A. Arora, P. C. Sharma, Vijayaraj Radhakrishnan, 2010).

Future Directions

The future directions for the study of “3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide” and its derivatives could involve exploring their biological activities, optimizing their synthesis methods, and investigating their mechanisms of action .

properties

IUPAC Name

3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6-9(10(11)13)8-4-2-3-7(8)5-12-6/h5H,2-4H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYKLPXTNVAZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CCCC2=C1C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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